molecular formula C8H8FNO3 B1373816 4-Amino-2-fluoro-5-methoxybenzoic acid CAS No. 1001346-91-3

4-Amino-2-fluoro-5-methoxybenzoic acid

Cat. No.: B1373816
CAS No.: 1001346-91-3
M. Wt: 185.15 g/mol
InChI Key: AOFWIQANMFITAG-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H8FNO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-fluoro-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-5-methoxybenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-fluoro-5-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-2-fluoro-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-2-fluoro-5-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methoxy group can participate in various chemical interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

  • 2-Amino-5-methoxybenzoic acid
  • 5-Fluoro-2-methoxybenzoic acid
  • 4-Amino-5-fluoro-2-methoxybenzoic acid

Comparison: 4-Amino-2-fluoro-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to 2-amino-5-methoxybenzoic acid, the presence of the fluorine atom in this compound enhances its reactivity and potential biological activity. Similarly, the combination of amino, fluoro, and methoxy groups distinguishes it from 5-fluoro-2-methoxybenzoic acid and 4-amino-5-fluoro-2-methoxybenzoic acid .

Properties

IUPAC Name

4-amino-2-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFWIQANMFITAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680700
Record name 4-Amino-2-fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001346-91-3
Record name 4-Amino-2-fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1001346-91-3
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Synthesis routes and methods I

Procedure details

Methyl 4-amino-2-fluoro-5-methoxybenzoate (100 mg; 0.50 mmol; 1 eq.) was dissolved in MeOH (2 mL). NaOH (0.50 mL; 5 M; 2.51 mmol; 5 eq.) was added and the mixture was heated at 50° C. overnight. The solvents were evaporated. EtOAc was added and the resulting solution was washed with NH4Cl sat. The aqueous phase was extracted with EtOAc. Combined organic phases were dried over MgSO4, filtrated and evaporated, affording the title compound (92 mg; 99%). HPLC (Method A) Rt 1.92 min (Purity: 96.4%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-fluoro-5-methoxy-4-nitrobenzoic acid (217 mg, 1 mmol), HOAc (cat.) and MeOH (10 mL) was hydrogenated using H-cube hydrogenator. The solution was then concentrated and dried to give the product which can be used for next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.76 (s, 3H) 5.88 (br s, 2H) 6.36 (d, J=16 Hz, 1H) 7.13 (d, J=8 Hz, 1H) 12.32 (br s, 1H).
Name
ethyl 2-fluoro-5-methoxy-4-nitrobenzoic acid
Quantity
217 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 2-fluoro-5-methoxy-4-nitrobenzoic acid (10 g, 46 mmol), HOAc (50 mL) and MeOH (50 mL) was hydrogenated using a hydrogen balloon overnight. The solution was then filtered through celite and concentrated to a residue, which was triturated with ether and ethyl acetate. The solid was filtered and dried to give the product as light yellow powder (8.3 g, 98%). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.76 (s, 3H) 5.88 (br s, 2H) 6.36 (d, J=16 Hz, 1H) 7.13 (d, J=8 Hz, 1H) 12.32 (br s, 1H). [M+H] calc'd for C8H8FNO3, 186. found 186.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods IV

Procedure details

2-fluoro-5-methoxy-4-nitrobenzoic acid (Intermediate 12; 7.76 g, 36.1 mmol) was stirred and dissolved in ethanol (200 mL) over 5% Pd/C (770 mg) and hydrogenated at ambient temperature for 4 hours. During this time product precipitated in the reaction. DMF (20 mL) was added to give a solution. The catalyst was filtered off and washed with EtOH and the solvent evaporated. The residue was triturated with diethyl ether to yield the title compound as a dark brown solid (3.06 g, 46%)
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
770 mg
Type
catalyst
Reaction Step Two
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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